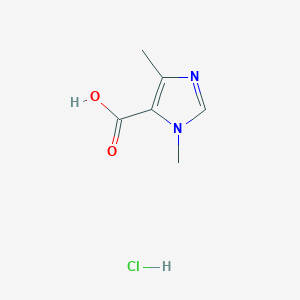

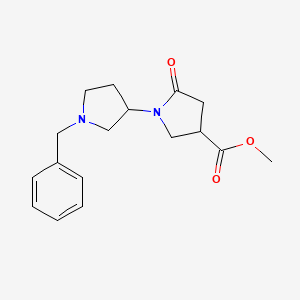

![molecular formula C10H14N6O B1450335 8-(3-アミノピペリジン-1-イル)[1,2,4]トリアゾロ[4,3-a]ピラジン-3(2H)-オン CAS No. 1955561-25-7](/img/structure/B1450335.png)

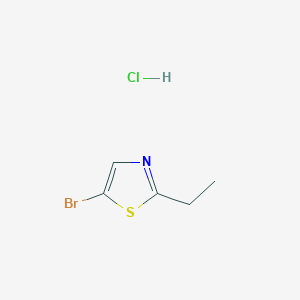

8-(3-アミノピペリジン-1-イル)[1,2,4]トリアゾロ[4,3-a]ピラジン-3(2H)-オン

概要

説明

The compound “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The specific structure of “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” is not provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. The specific physical and chemical properties of “8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” are not provided in the available resources .科学的研究の応用

抗癌活性

トリアゾロ[4,3-a]ピラジンコア構造は、抗癌療法の可能性を探るために研究されています。 この化合物の誘導体は、癌治療の有望な標的であるPCAFブロモドメインを阻害する能力について調べられています 。トリアゾロフタラジン環系をトリアゾロキナゾリンに修飾すると、さまざまなヒト癌細胞株に対して強力な活性を示し、この化合物が新規抗癌剤開発のための足場として役立つ可能性を示唆しています。

酵素阻害

トリアゾロ[4,3-a]ピラジン部分を有する化合物は、酵素阻害剤としての役割について研究されています。 具体的には、グルコース代謝において重要な役割を果たすジペプチジルペプチダーゼ-4(DPP-4)を阻害するために使用されてきました 。この阻害は、糖尿病患者の血糖値の管理に役立ち、糖尿病治療のための貴重な研究分野となっています。

作用機序

- PCAF plays a crucial role in gene regulation by acetylating histones and other proteins, thereby modulating chromatin structure and gene expression .

Target of Action

Biochemical Pathways

- Fezolinetant’s inhibition of PCAF impacts several pathways:

- Reduced histone acetylation alters chromatin structure, affecting gene expression. Altered gene expression influences cellular processes such as proliferation, differentiation, and apoptosis. PCAF also interacts with non-histone proteins involved in signaling pathways .

Result of Action

実験室実験の利点と制限

The main advantage of using 8-APT in laboratory experiments is its ease of synthesis. 8-APT can be synthesized in a two-step process using piperidine and 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one (TAP). This synthesis method is simple and efficient, and it can be used to produce 8-APT in large quantities. The main limitation of using 8-APT in laboratory experiments is the lack of understanding of its mechanism of action. The exact mechanism of action of 8-APT is not yet fully understood, and further research is needed to elucidate this.

将来の方向性

There are numerous potential future directions for 8-APT research. These include further research into the mechanism of action of 8-APT, research into the potential applications of 8-APT in the treatment of neurological disorders and infectious diseases, research into the potential toxicity of 8-APT, research into the potential synergistic effects of 8-APT with other compounds, and research into the potential industrial applications of 8-APT. In addition, further research into the synthesis of 8-APT is needed in order to make the synthesis process more efficient and cost-effective.

Safety and Hazards

特性

IUPAC Name |

8-(3-aminopiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c11-7-2-1-4-15(6-7)8-9-13-14-10(17)16(9)5-3-12-8/h3,5,7H,1-2,4,6,11H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTVVAILVFRZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

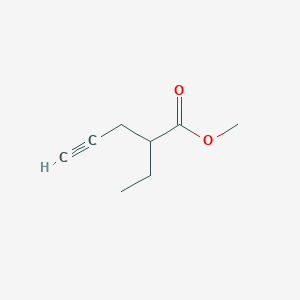

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

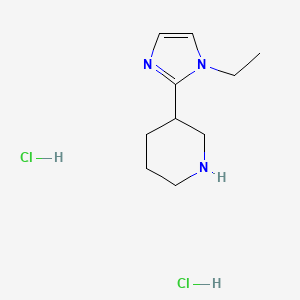

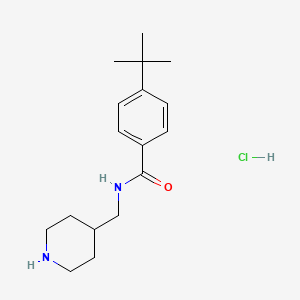

![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)

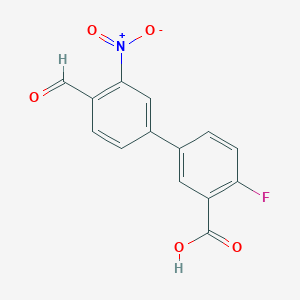

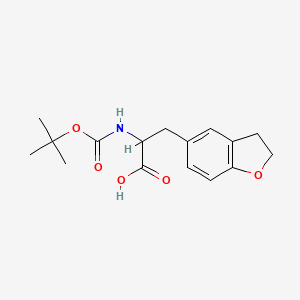

![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)

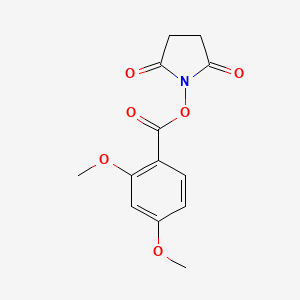

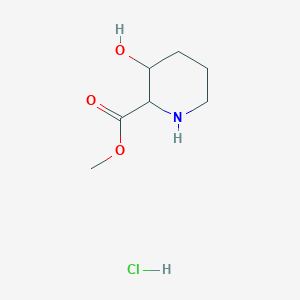

![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)